6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile
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Overview
Description
6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile is a heterocyclic compound that contains both pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often require careful control of temperature and the use of specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Coupling Reactions: Such as Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions.
Common Reagents and Conditions
Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts in the presence of a base.
Suzuki–Miyaura Coupling: Involves palladium catalysts and boronic acids.
Buchwald–Hartwig Coupling: Uses palladium catalysts and amines.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 2,6-Dibromopyrazolo[1,5-a]pyrimidine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
Uniqueness
6-Bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various coupling reactions with high regioselectivity makes it a valuable scaffold for the synthesis of diverse functionalized derivatives .
Properties
Molecular Formula |
C7H3BrN4 |
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Molecular Weight |
223.03 g/mol |
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C7H3BrN4/c8-5-3-10-7-1-6(2-9)11-12(7)4-5/h1,3-4H |
InChI Key |
NEENJDIMSBXIQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1C#N)Br |
Origin of Product |
United States |
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